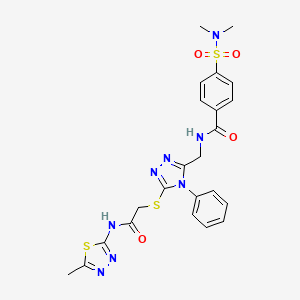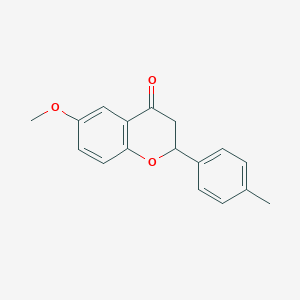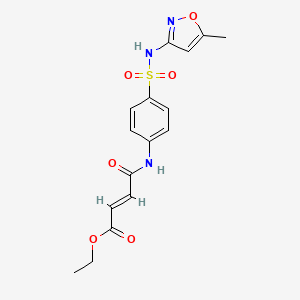
N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide
カタログ番号 B2639285
CAS番号:
313550-06-0
分子量: 407.469
InChIキー: ZCCRWVBVOUALMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide, also known as BPB, is a synthetic compound that has been extensively studied in scientific research. BPB is a type of benzamide that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Organic Synthesis and Chemical Properties
- Studies on nucleophilic reactions of benzoyl-substituted cyclohexadienones have provided insights into the mechanistic patterns similar to the cleavage of benzaldehyde hemiacetals, suggesting potential applications in synthetic organic chemistry (Jackson & Waring, 1990).
- Research into the benzoylation of aminophenols using benzoylisothiocyanates has shown that N-(2-hydroxyphenyl)benzamides, compounds of biological interest, can be synthesized in a chemoselective manner, indicating the utility of these processes in the development of novel organic compounds (Singh, Lakhan, & Singh, 2017).
Pharmacological Applications
- The design and synthesis of novel N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors highlight the potential therapeutic applications of benzamide derivatives in cancer treatment. These compounds have shown to induce cell cycle arrest and apoptosis through caspase 3/7 activation (Rodrigues et al., 2016).
- Synthesis of newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents reveals the pharmacological potential of benzoyl derivatives in treating inflammation. Among the synthesized compounds, some showed more potent activity than standard drugs (Khanum, D., Shashikanth, & Firdouse, 2004).
Materials Science
- In the field of materials science, an electrochemical and theoretical study on the enhanced pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives of phenylglycine has demonstrated the potential of benzamide derivatives in improving the electrochemical properties of polymers for supercapacitor applications. The specific capacitance of the modified polymer electrode was significantly higher than that of the unmodified polymer film (Kowsari et al., 2019).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c1-19-15-16-25(24(17-19)26(29)20-9-4-2-5-10-20)28-27(30)21-11-8-14-23(18-21)31-22-12-6-3-7-13-22/h2-18H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCRWVBVOUALMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2639203.png)


![Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2639207.png)
![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)

![5-Methylspiro[5.5]undecan-5-ol](/img/structure/B2639212.png)


![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2639223.png)
![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)
